molecular formula C6H9N3S B13628610 3-(1H-pyrazol-1-yl)propanethioamide

3-(1H-pyrazol-1-yl)propanethioamide

Cat. No.: B13628610
M. Wt: 155.22 g/mol
InChI Key: OZUSVMGJAFAJHS-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)propanethioamide is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, specifically, has a molecular formula of C6H9N3S and a molecular weight of 155.22 g/mol .

Chemical Reactions Analysis

3-(1H-pyrazol-1-yl)propanethioamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts or solvents to facilitate the reaction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1H-pyrazol-1-yl)propanethioamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

3-(1H-pyrazol-1-yl)propanethioamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(1H-pyrazol-1-yl)propanethioamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various therapeutic areas, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H8N2S\text{C}_5\text{H}_8\text{N}_2\text{S}

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the thioamide group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various strains of bacteria and fungi. In vitro assays revealed that this compound effectively inhibits the growth of Candida albicans and Staphylococcus aureus at low concentrations, showcasing its potential as an antifungal and antibacterial agent .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways, indicating its role as a promising anticancer agent . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its potency against different cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, the compound's thioamide moiety may contribute to its ability to form stable complexes with metal ions, further influencing its biological activity.

Case Studies

StudyFindingsReference
Antifungal ActivityDemonstrated inhibition of Candida albicans growth at low concentrations
Anticancer ActivityInduced apoptosis in breast cancer cells via caspase activation
CDK InhibitionSelectively inhibited CDK2, leading to cell cycle arrest

Research Applications

This compound is being explored for various applications in drug development:

  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
  • Cancer Therapeutics : The ability to induce apoptosis makes it a valuable lead compound for developing anticancer drugs targeting specific pathways.
  • Enzyme Inhibitors : The compound's interaction with CDKs opens avenues for research into treatments for diseases characterized by dysregulated cell proliferation.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

3-pyrazol-1-ylpropanethioamide

InChI

InChI=1S/C6H9N3S/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10)

InChI Key

OZUSVMGJAFAJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC(=S)N

Origin of Product

United States

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